molecular formula C12H22O2 B1624426 Hex-3-enyl hexanoate CAS No. 56922-82-8

Hex-3-enyl hexanoate

Cat. No. B1624426
CAS RN: 56922-82-8
M. Wt: 198.3 g/mol
InChI Key: RGACQXBDYBCJCY-FNORWQNLSA-N
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Description

Hex-3-enyl hexanoate is a natural product found in Citrus iyo with data available.

Scientific Research Applications

Fermentation and Plant Resistance

Hexanoic acid and its derivatives, such as hex-3-enyl hexanoate, have shown potential in agricultural applications. Mugabe et al. (2019) investigated the impact of hexanoic acid on the fermentation characteristics of Napier grass, finding that it influenced the fermentation profile and preservation quality of silage. Similarly, research by Llorens et al. (2016) highlighted hexanoic acid's role in inducing resistance in plants against pathogens. The study demonstrated that hexanoic acid application led to metabolic changes in citrus plants, potentially enhancing their resistance to pathogens through alterations in the mevalonic and linolenic pathways. Additionally, hexanoic acid was linked to the increased emission of plant volatiles, indicating a role in plant defense mechanisms (Mugabe et al., 2019); (Llorens et al., 2016).

Volatile Compounds and Aroma Profiles

Hex-3-enyl hexanoate, being a volatile compound, has relevance in the study of aroma profiles of fruits. Aguiar et al. (2014) examined the chemical composition of volatile substances from fruits of jelly palm at different maturity stages and storage conditions, highlighting the role of volatile compounds, including hexanoates, in defining the fruit's aroma profile. The research indicated that these compounds significantly contribute to the sensory characteristics and quality of fruits (Aguiar et al., 2014).

Hexanoic Acid in Industrial Applications

Hexanoic acid, closely related to hex-3-enyl hexanoate, finds applications in various industrial processes. Cheon et al. (2014) explored the biosynthetic pathways for hexanoic acid production in yeast, emphasizing its potential as a precursor for fine chemistry and diverse industrial applications. The study provided insights into the genetic engineering approaches for enhancing hexanoic acid production in microorganisms, which is critical for its industrial utilization (Cheon et al., 2014).

properties

CAS RN

56922-82-8

Product Name

Hex-3-enyl hexanoate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

[(E)-hex-3-enyl] hexanoate

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+

InChI Key

RGACQXBDYBCJCY-FNORWQNLSA-N

Isomeric SMILES

CCCCCC(=O)OCC/C=C/CC

SMILES

CCCCCC(=O)OCCC=CCC

Canonical SMILES

CCCCCC(=O)OCCC=CCC

density

0.870-0.890

Other CAS RN

84434-19-5
31501-11-8
56922-82-8

physical_description

colourless to pale yellow liquid with a fruity green odou

Pictograms

Irritant

solubility

soluble in alcohol, propylene glycol, most fixed oils;  insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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